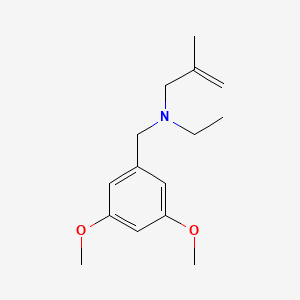
N-(4-chlorophenyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-isobutoxybenzamide, commonly known as Ibuclidinone, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential applications as a pharmacological agent. Ibuclidinone has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
作用機序
The mechanism of action of Ibuclidinone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. Ibuclidinone has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Ibuclidinone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Ibuclidinone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, Ibuclidinone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
Ibuclidinone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent pharmacological activity in vitro, making it a promising candidate for further investigation. However, Ibuclidinone also has several limitations. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated. Additionally, its efficacy in vivo remains to be determined.
将来の方向性
There are several future directions for the study of Ibuclidinone. Further investigation is needed to fully understand its mechanism of action and potential side effects. Additionally, the efficacy of Ibuclidinone in vivo needs to be determined. Further studies are also needed to determine the potential use of Ibuclidinone in the treatment of neurodegenerative disorders and other diseases. Finally, the development of new drugs based on the structure of Ibuclidinone may be a promising avenue for future research.
合成法
The synthesis of Ibuclidinone involves the reaction of 4-chloroaniline with isobutyl chloroformate to form N-(4-chlorophenyl) isobutyl carbamate. This intermediate is then reacted with 4-hydroxybenzoic acid to obtain the final product, Ibuclidinone. The synthesis method of Ibuclidinone is well-established and has been reported in several scientific studies.
科学的研究の応用
Ibuclidinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Ibuclidinone has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCYZWDDOEEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)



![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)



![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)